2,3-Dibromo-1,1,3,3-tetrafluoropropene
Description
Contextualization within Fluorinated Organic Chemistry
Fluorinated organic chemistry is a significant sub-discipline that explores compounds containing the carbon-fluorine bond, which is the strongest single bond in organic chemistry. synquestlabs.com This exceptional bond strength imparts high thermal and chemical stability to fluorinated molecules. scbt.com The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. These alterations include changes in acidity, lipophilicity, and metabolic stability.
2,3-Dibromo-1,1,3,3-tetrafluoropropene is a polyhalogenated olefin, a class of compounds that are structurally interesting. The presence of four fluorine atoms is expected to confer significant thermal stability, a hallmark of highly fluorinated compounds. Simultaneously, the two bromine atoms, which are more reactive than the fluorine atoms, provide functional handles for further chemical transformations. This dual characteristic—a stable fluorinated core with reactive bromine sites—positions the compound as a potentially valuable intermediate in the synthesis of more complex fluorinated molecules.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 666-40-0 scbt.comsynquestlabs.com |
| Molecular Formula | C₃Br₂F₄ scbt.comsynquestlabs.com |
| Molecular Weight | 271.83 g/mol scbt.com |
| Purity | Typically ≥97% for research-grade samples synquestlabs.com |
| MDL Number | MFCD00236663 synquestlabs.com |
Historical Overview of Halogenated Propene Research
The study of halogenated propenes is intrinsically linked to the development of refrigerants, propellants, and specialty polymers. Early research in the 20th century focused heavily on chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) for their desirable thermodynamic properties. However, their detrimental impact on the stratospheric ozone layer led to their phase-out under the Montreal Protocol.
This regulatory shift catalyzed a new wave of research into hydrofluorocarbons (HFCs), which have zero ozone depletion potential. More recently, concerns over the high global warming potential (GWP) of many HFCs have driven the development of a fourth generation of these compounds: hydrofluoroolefins (HFOs). HFOs, which are unsaturated HFCs, are designed to have short atmospheric lifetimes and, consequently, very low GWPs.
Prominent examples of HFOs derived from propene include 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf) and 1,3,3,3-tetrafluoropropene (HFO-1234ze). nih.govwikipedia.org Research into these compounds has been extensive, covering their synthesis, thermodynamic properties, and combustion chemistry. znaturforsch.comresearchgate.net The synthesis of such tetrafluoropropenes often involves the dehydrohalogenation of saturated precursors. youtube.com While the primary focus has been on hydrogen- and fluorine-containing propenes, the broader family of halogenated propenes, including brominated variants, has been explored for various synthetic applications. For instance, the pyrolysis of halogenated organic compounds is a subject of study to understand their decomposition pathways and potential for forming other substances. youtube.comnih.gov
Table 2: Comparison with Related Tetrafluoropropene Isomers
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point | Key Application Area |
|---|---|---|---|---|
| This compound | C₃Br₂F₄ | 271.83 scbt.com | No data available | Research Intermediate |
| 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | C₃H₂F₄ | 114.04 nih.gov | -29 °C | Refrigerant nih.gov |
| trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze(E)) | C₃H₂F₄ | 114.04 nih.govwikipedia.org | -19 °C | Refrigerant, Blowing Agent wikipedia.org |
Research Significance and Academic Justification for Studying this compound
While this compound has not achieved the widespread commercial use of its HFO counterparts, its academic and research significance lies in its potential as a specialized chemical building block. The justification for its study can be outlined through several key points:
Synthetic Versatility: The compound features two distinct types of halogen atoms. The carbon-bromine bonds are significantly weaker than the carbon-fluorine bonds, making them susceptible to a range of chemical reactions. This includes nucleophilic substitution, elimination (dehydrobromination if a hydrogen were present, or debromination), and organometallic reactions (e.g., formation of Grignard or lithiated reagents). These reactions could open pathways to novel, highly fluorinated structures that are otherwise difficult to synthesize.
Intermediate for Novel Materials: The ability to selectively manipulate the bromine atoms allows for the introduction of other functional groups. This makes the compound a potential precursor for synthesizing new fluorinated monomers for specialty polymers, liquid crystals, or other advanced materials where a high degree of fluorination is desired for properties like chemical inertness and thermal stability.
Fundamental Chemical Research: The study of this compound contributes to the fundamental understanding of the reactivity of polyhalogenated alkenes. Investigating its reaction mechanisms, such as its behavior under pyrolysis or photolysis, provides valuable data for theoretical and computational chemistry. youtube.comnih.gov This knowledge helps in predicting the behavior of other complex halogenated molecules.
Although detailed research findings on this specific molecule are not abundant in publicly accessible literature, its structural attributes alone provide a strong academic justification for its synthesis and exploration as a versatile tool in the field of fluorine chemistry. It is primarily available as a chemical for research purposes, underscoring its role in laboratory-scale investigations rather than large-scale industrial applications. scbt.com
Structure
3D Structure
Properties
IUPAC Name |
2,3-dibromo-1,1,3,3-tetrafluoroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Br2F4/c4-1(2(6)7)3(5,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEIAWIQHJLHCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(F)(F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Br2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371609 | |
| Record name | 2,3-Dibromo-1,1,3,3-tetrafluoropropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
666-40-0 | |
| Record name | 2,3-Dibromo-1,1,3,3-tetrafluoropropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations
Precursor-Based Synthetic Routes to 2,3-Dibromo-1,1,3,3-tetrafluoropropene
The construction of the this compound scaffold relies on the careful introduction of bromine and fluorine atoms onto a three-carbon backbone. The following subsections detail the key precursor-based synthetic strategies.
Pyrolytic reactions, which involve the thermal decomposition of organic compounds, can be a powerful tool for the synthesis of unsaturated systems. While specific pyrolytic routes to this compound are not extensively documented in readily available literature, the general principles of pyrolysis of fluorinated hydrocarbons suggest potential pathways. For instance, the pyrolysis of larger, more complex fluorinated and brominated alkanes could theoretically yield the target propene through controlled fragmentation and rearrangement processes. However, such methods often require high temperatures and can lead to a mixture of products, necessitating efficient separation techniques.
Free-radical bromination represents a more direct and commonly employed method for the synthesis of bromoalkanes and bromoalkenes. The addition of bromine (Br₂) to an alkene precursor, such as 1,1,3,3-tetrafluoropropene, initiated by ultraviolet light or a radical initiator, is a plausible route. The mechanism proceeds through a radical chain reaction involving initiation, propagation, and termination steps. rsc.org The initiation step involves the homolytic cleavage of the Br-Br bond to generate bromine radicals. rsc.org These radicals then attack the double bond of the tetrafluoropropene in the propagation step, leading to the formation of a bromoalkyl radical intermediate, which then reacts with another molecule of Br₂ to yield the dibrominated product and a new bromine radical. acs.org The selectivity of this reaction is a crucial factor, as the stability of the radical intermediate influences the final product distribution. rsc.org
Table 1: Key Steps in Free-Radical Bromination
| Step | Description |
| Initiation | Generation of bromine radicals (Br•) from Br₂ using UV light or a chemical initiator. |
| Propagation | Addition of a bromine radical to the alkene double bond to form a bromoalkyl radical intermediate. Reaction of the intermediate with Br₂ to form the product and regenerate a bromine radical. |
| Termination | Combination of two radical species to end the chain reaction. |
The synthesis of this compound can also be achieved through a multi-step process starting from readily available propane (B168953) derivatives. This often involves a combination of halogen exchange and fluorination reactions. For instance, a polychlorinated propane could undergo fluorination using a suitable fluorinating agent, such as hydrogen fluoride (B91410) (HF) or a metal fluoride, to introduce the fluorine atoms. Subsequent selective bromination of the resulting fluorinated propane would then yield the desired product. The reverse approach, starting with a brominated propane and introducing fluorine atoms via halogen exchange, is also a viable strategy. The choice of reagents and reaction conditions is critical to control the extent of halogen exchange and achieve the desired degree of fluorination and bromination. google.com
When an unsymmetrical alkene is subjected to bromination, the regioselectivity of the addition becomes a key consideration. In the case of 1,1,3,3-tetrafluoropropene, the two carbon atoms of the double bond are not electronically equivalent due to the differing substitution patterns. The electrophilic addition of bromine proceeds via a cyclic bromonium ion intermediate. stackexchange.com The subsequent nucleophilic attack by the bromide ion can occur at either of the two carbons of the former double bond. The regioselectivity is governed by the relative stability of the transition states leading to the two possible products. In fluoroalkenes, the strong electron-withdrawing nature of the fluorine atoms significantly influences the charge distribution in the bromonium ion intermediate. The carbon atom further away from the fluorine atoms will bear a more positive charge, making it the more likely site for nucleophilic attack. This "anti-Markovnikov" type of addition is a common feature in the reactions of electron-deficient alkenes. stackexchange.comlibretexts.org
Mechanistic Investigations of Synthetic Pathways for this compound Formation
A thorough understanding of the reaction mechanisms is paramount for optimizing synthetic routes and predicting product outcomes.
The formation of this compound, particularly through addition reactions, involves the generation of transient intermediates. In the context of electrophilic bromination of 1,1,3,3-tetrafluoropropene, the primary transient species is the cyclic bromonium ion. stackexchange.com The structure and stability of this intermediate are crucial in determining the stereochemistry and regiochemistry of the final product. The electron-withdrawing fluorine atoms can destabilize a positive charge on an adjacent carbon, influencing the structure of the bromonium ion to have more carbocationic character on the carbon atom less influenced by the fluorine substituents. Spectroscopic techniques and computational studies are often employed to probe the existence and nature of such short-lived intermediates. While direct observation can be challenging, the analysis of product distributions and kinetic data provides valuable indirect evidence for the involvement of specific transient species.
Influence of Catalytic Systems on Reaction Outcomes
While specific catalytic systems for the synthesis of this compound are not described in the available literature, the synthesis of related tetrafluoropropenes, such as HFO-1234yf and HFO-1234ze, heavily relies on catalysis. These processes often employ metal-based catalysts, which are crucial for facilitating dehydrohalogenation and fluorination reactions.
For instance, in the synthesis of certain tetrafluoropropenes, chromia-based catalysts, including zinc/chromia formulations, are utilized. The choice of catalyst, its support (such as alumina), and the reaction conditions (temperature, pressure) significantly influence the reaction's selectivity and yield. Lewis acid catalysts are also employed in liquid-phase reactions to promote fluorination. It is plausible that the synthesis of this compound could involve catalytic bromination of a tetrafluoropropene precursor or the dehydrohalogenation of a polyhalogenated propane, where the catalyst would play a critical role in controlling the reaction's outcome.
Resolution of Competing Reaction Pathways
In the synthesis of halogenated propenes, the potential for competing reaction pathways, such as isomerization, elimination, and addition reactions, is a significant challenge. The reaction conditions must be carefully controlled to favor the desired product. For example, in the synthesis of tetrafluoropropenes from chlorofluoropropanes, the reaction can proceed through either a direct halogen exchange or an addition-elimination pathway. The choice of catalyst and reaction temperature are critical in directing the reaction towards the desired isomer and minimizing the formation of byproducts. The resolution of such competing pathways for this compound would likely involve a similar optimization of reaction conditions and catalyst selection.
Derivatization and Functionalization Strategies
The reactivity of the carbon-carbon double bond and the presence of bromine atoms in this compound suggest that it could be a versatile precursor for the synthesis of other fluorinated molecules. However, specific research on its derivatization and functionalization is limited.
Nucleophilic Substitution Reactions
The bromine atoms in this compound are expected to be susceptible to nucleophilic substitution, a common reaction for alkyl halides. In such reactions, a nucleophile (a species rich in electrons) would replace one or both of the bromine atoms. The specific mechanism, whether S_N1 or S_N2, would depend on the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.
Research on the related compound 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf) has shown that it undergoes nucleophilic substitution with alkoxide and thiolate derivatives. These reactions are proposed to proceed via an addition-elimination mechanism. It is conceivable that this compound would exhibit similar reactivity, allowing for the introduction of various functional groups.
Table 1: General Factors Influencing Nucleophilic Substitution Reactions
| Factor | Description |
| Substrate | The structure of the haloalkane, including steric hindrance around the reactive carbon center. |
| Nucleophile | The strength of the nucleophile; stronger nucleophiles favor S_N2 reactions. |
| Leaving Group | The ability of the substituent to depart; bromide is a good leaving group. |
| Solvent | The polarity of the solvent can influence the reaction mechanism and rate. |
Reduction Reactions to Related Fluorinated Alkanes
The double bond in this compound can be reduced to a single bond to form the corresponding saturated alkane, 2,3-Dibromo-1,1,3,3-tetrafluoropropane. This type of reaction is typically achieved through catalytic hydrogenation, using hydrogen gas and a metal catalyst such as palladium, platinum, or nickel. The reduction of the double bond would yield a more conformationally flexible molecule, which could be a useful building block in its own right.
Formation of Fluorinated Allene (B1206475) Derivatives via Debromination
The removal of both bromine atoms from this compound would lead to the formation of a highly reactive intermediate, tetrafluoroallene. This debromination reaction could potentially be achieved using a reducing agent, such as zinc dust or an activated metal. The resulting allene would be a valuable synthon for the preparation of various cyclic and acyclic fluorinated compounds.
Exploration of Novel Reaction Manifolds
The unique combination of a double bond and two bromine atoms on adjacent carbons in this compound opens the door to a variety of novel transformations. These could include cycloaddition reactions, where the double bond participates in the formation of a ring system, or metal-catalyzed cross-coupling reactions, where the carbon-bromine bonds are used to form new carbon-carbon or carbon-heteroatom bonds. However, specific examples of such reactions for this particular compound are not currently available in the scientific literature.
Reaction Mechanisms and Kinetic Studies
Unsaturated Bond Reactivity of 2,3-Dibromo-1,1,3,3-tetrafluoropropene
The electronic nature of the C=C double bond is central to understanding its reactivity. The presence of four fluorine and two bromine atoms creates a significant inductive pull of electron density away from the double bond, making it electrophilic in character.
Electrophilic addition is a characteristic reaction of alkenes, which typically involves the attack of an electron-rich double bond on an electrophile. However, in this compound, the C=C double bond is severely electron-deficient due to the powerful inductive effects of the four fluorine and two bromine atoms. This electronic environment strongly disfavors attack by electrophiles (electron-pair acceptors). Consequently, electrophilic addition reactions with this compound are expected to be exceptionally slow or require forcing conditions and are not a synthetically viable pathway under normal laboratory conditions. The reaction rate would be significantly lower than for simple alkenes, which possess a nucleophilic π-bond.
The electron-poor nature of the double bond in this compound makes it susceptible to attack by nucleophiles (electron-pair donors). This reaction, known as nucleophilic vinylic substitution (SNV), typically proceeds through an addition-elimination mechanism.
The mechanism involves two key steps:
Nucleophilic Addition: A nucleophile attacks one of the sp²-hybridized carbons of the double bond. This step is facilitated by the electrophilic character of the vinylic carbons. The attack breaks the π-bond, and the electron pair moves to the adjacent carbon, forming a resonance-stabilized carbanion intermediate.
Elimination: The carbanionic intermediate is transient. It stabilizes by eliminating one of the leaving groups present. Since bromide is a good leaving group, it is readily expelled, reforming the carbon-carbon double bond and yielding the final substituted product.
Radical addition offers a viable pathway for the functionalization of the double bond in fluorinated alkenes. These reactions are typically initiated by heat or ultraviolet (UV) light, which generates a radical species that adds to the double bond. In the context of this compound, a bromine radical could add to the double bond to form a more stable carbon-centered radical intermediate. This intermediate would then react further, typically by abstracting an atom from another molecule to propagate the radical chain.
Studies on similar fluorinated propenes support this reactivity. For example, the photochemical reaction of hydrogen bromide with 1,3,3,3-tetrafluoropropene yields both mono- and di-bromo adducts, indicating that radical addition of a bromine atom across the double bond occurs. siue.edu Similarly, the photochemical addition of trifluoroiodomethane to fluorinated propenes proceeds via a radical mechanism to give 1:1 adducts. siue.edursc.org For this compound, a radical initiator (R•) would add to the double bond, with the regioselectivity determined by the formation of the most stable radical intermediate, followed by reaction with a hydrogen-atom donor or other species to terminate the chain.
Bromine Atom Lability and Its Chemical Consequences
The two bromine atoms in this compound are attached to vinylic carbons and exhibit significant reactivity. They can be replaced by various nucleophiles or eliminated to form new unsaturated systems.
As described by the nucleophilic addition-elimination mechanism (Section 3.1.2), the bromine atoms can be displaced by a range of nucleophiles. This nucleophilic vinylic substitution is a powerful tool for introducing new functional groups onto the fluorinated scaffold. The reaction proceeds via an intermediate carbanion, followed by the loss of a bromide ion. stackexchange.com
The success of the substitution depends on the nucleophile's strength and the reaction conditions. Strong nucleophiles are generally required to attack the electron-deficient but sterically hindered double bond. Both mono- and di-substitution products are possible, depending on the stoichiometry and reactivity of the reagents.
| Nucleophile (Nu⁻) | Reagent Example | Potential Product (Mono-substituted) | Potential Product (Di-substituted) |
|---|---|---|---|
| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOCH₃) | 2-Bromo-3-methoxy-1,1,3,3-tetrafluoropropene | 2,3-Dimethoxy-1,1,3,3-tetrafluoropropene |
| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | 2-Bromo-1,1,3,3-tetrafluoro-3-(phenylthio)propene | 1,1,3,3-Tetrafluoro-2,3-bis(phenylthio)propene |
| Amine (R₂NH) | Diethylamine ((CH₃CH₂)₂NH) | 2-Bromo-N,N-diethyl-1,1,3,3-tetrafluoroprop-2-en-1-amine | N,N,N',N'-Tetraethyl-1,1,3,3-tetrafluoroprop-1-ene-2,3-diamine |
| Cyanide (CN⁻) | Sodium cyanide (NaCN) | 3-Bromo-2,4,4,4-tetrafluorobut-2-enenitrile | 2,4,4,4-Tetrafluorobut-2-ene-2,3-dinitrile |
The vicinal arrangement of the two bromine atoms allows for elimination reactions to form highly unsaturated fluorocarbons. This dehalogenation can be achieved using various reagents, typically reducing metals or specific bases.
A common method for the dehalogenation of vicinal dihalides is treatment with zinc dust. libretexts.org In this reaction, the zinc would reductively eliminate both bromine atoms to generate a carbon-carbon triple bond, yielding 1,1,3,3-tetrafluoropropyne.
An alternative pathway involves base-mediated elimination. Research on the debromination of vicinal dibromides in perfluoroalkyl compounds has shown that various bases can promote elimination to form olefins, often through an E2-like mechanism. etsu.edu While this compound lacks beta-hydrogens for a standard dehydrohalogenation, treatment with a very strong base like sodium amide (NaNH₂) could potentially lead to the formation of an alkyne or an isomeric allene (B1206475) (1,1,3,3-tetrafluoropropa-1,2-diene) through a more complex elimination-rearrangement sequence. libretexts.org
| Reagent/Condition | Reaction Type | Likely Unsaturated Fluorocarbon Product | Reference for Analogy |
|---|---|---|---|
| Zinc dust (Zn) | Reductive Dehalogenation | 1,1,3,3-Tetrafluoropropyne | libretexts.org |
| Sodium Iodide (NaI) in Acetone | Iodide-induced Dehalogenation | 1,1,3,3-Tetrafluoropropyne | libretexts.org |
| Strong Base (e.g., NaNH₂) | Base-induced Dehalogenation | 1,1,3,3-Tetrafluoropropyne or 1,1,3,3-Tetrafluoropropa-1,2-diene | libretexts.org |
Kinetic Studies of Reaction Processes
Kinetic studies are crucial for understanding the rates at which chemical reactions occur and the factors that influence these rates. For this compound, such studies would typically involve monitoring the disappearance of the reactant or the appearance of a product over time under various conditions.
Reaction Rate Determinations under Varied Conditions
While specific experimental data on the reaction rates of this compound is not extensively documented in publicly available literature, we can infer its likely reactivity from related compounds. For instance, theoretical studies on the reaction of 1-bromo-3,3,3-trifluoropropene with hydroxyl (OH) radicals have been conducted to understand its atmospheric lifetime. mdpi.com These studies calculate the potential energy surfaces and use transition-state theory to predict rate constants at different temperatures. mdpi.com
A similar approach could be applied to this compound. The presence of a carbon-carbon double bond suggests that addition reactions would be a primary pathway for its transformation. The reaction rates would be expected to vary significantly with temperature and the nature of the reacting species. For example, reactions with highly reactive radicals, such as those found in combustion or atmospheric conditions, would likely have faster rates than reactions with neutral molecules.
Table 1: Hypothetical Reaction Rate Constants for this compound with Various Reactants at 298 K
| Reactant | Reaction Type | Estimated Rate Constant (cm³/molecule·s) |
| OH radical | Addition/Abstraction | 1 x 10⁻¹² - 1 x 10⁻¹³ |
| O₃ | Addition (Ozonolysis) | 1 x 10⁻¹⁸ - 1 x 10⁻²⁰ |
| Cl atom | Addition/Abstraction | 1 x 10⁻¹⁰ - 1 x 10⁻¹¹ |
Note: These are estimated values based on the reactivity of similar haloalkenes and are for illustrative purposes. Actual experimental values may differ.
Influence of Solvents and Reagents on Reaction Kinetics
The kinetics of reactions involving this compound would be significantly influenced by the choice of solvent and reagents. Dehydrohalogenation, a common reaction for haloalkanes, is particularly sensitive to these factors. libretexts.org The use of a base is typically required to facilitate the elimination of HBr. The strength of the base, its concentration, and the polarity of the solvent would all affect the reaction rate.
For instance, a strong, sterically hindered base in a non-polar solvent might favor an E2 elimination mechanism, where the rate is dependent on the concentration of both the substrate and the base. Conversely, in a polar, protic solvent, an E1-like mechanism involving a carbocation intermediate might be more prevalent, with the rate being primarily dependent on the substrate concentration.
The choice of reagent is also critical. For example, dehalogenation of vicinal dihaloalkanes can be achieved using zinc in methanol. libretexts.org In the case of this compound, a similar reaction could potentially lead to the formation of a fluorinated allene or alkyne, depending on the reaction conditions and the stability of the intermediates.
Table 2: Expected Influence of Solvents and Reagents on a Hypothetical Dehydrobromination Reaction
| Solvent | Reagent | Expected Predominant Mechanism | Relative Rate |
| Tetrahydrofuran (THF) | Potassium tert-butoxide | E2 | Fast |
| Ethanol | Sodium ethoxide | E2/E1cb | Moderate |
| Dimethyl Sulfoxide (DMSO) | Sodium hydroxide | E2 | Fast |
| Water | Sodium hydroxide | E1cb/SN2 | Slow/Side Reactions |
Note: This table presents expected trends based on general principles of organic chemistry.
Mechanistic Insights from Isotopic Labeling Studies
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms. wikipedia.org By replacing an atom with one of its isotopes (e.g., hydrogen with deuterium), chemists can follow the atom's path through the reaction, providing direct evidence for proposed mechanistic steps. wikipedia.org
While no specific isotopic labeling studies on this compound have been found in the literature, we can hypothesize how such studies could provide mechanistic insights. For instance, in a dehydrobromination reaction, if the hydrogen to be removed is replaced with deuterium, a primary kinetic isotope effect (kH/kD > 1) would be expected if the C-H (or C-D) bond is broken in the rate-determining step. This would support an E2 or E1cb mechanism.
Furthermore, labeling one of the bromine atoms with a heavier isotope could help to distinguish between concerted and stepwise mechanisms in reactions where both bromine atoms are lost. The analysis of the products' isotopic composition would reveal whether the two C-Br bonds break simultaneously or sequentially. Such studies, often coupled with computational chemistry, are invaluable for building a detailed picture of the reaction pathway. bohrium.comrepec.org
Table 3: Potential Isotopic Labeling Experiments and Their Mechanistic Implications
| Labeled Position | Reaction Studied | Expected Observation for a Concerted Mechanism | Mechanistic Insight |
| C-H bond (with D) | Dehydrobromination | Significant primary kinetic isotope effect | C-H bond cleavage in the rate-determining step |
| One Br atom (with ⁸¹Br) | Reductive debromination | Simultaneous loss of both Br isotopes | Concerted elimination |
| Carbon backbone (with ¹³C) | Rearrangement reactions | Tracking of carbon skeleton rearrangement | Elucidation of complex reaction pathways |
In-depth Spectroscopic and Structural Analysis of this compound
The advanced characterization of halogenated organic compounds is fundamental to understanding their chemical behavior and potential applications. This article focuses on the sophisticated spectroscopic and structural elucidation of the chemical compound this compound, providing a detailed examination of its molecular architecture through modern analytical techniques.
Advanced Spectroscopic and Structural Characterization in Research
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful probe of molecular structure. By measuring the absorption or scattering of light corresponding to specific vibrational modes, these methods allow for the identification of functional groups and the characterization of chemical bonds.
While a detailed vibrational analysis specifically for this compound is not extensively documented in publicly available literature, the vibrational spectra of closely related fluorinated propenes, such as 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), have been studied and provide a basis for understanding the expected vibrational modes. znaturforsch.com For fluorinated propenes, the vibrational spectra can be divided into several key regions corresponding to different types of atomic motion.
The carbon-carbon double bond (C=C) stretching vibration is a key feature in the spectra of propenes. In 2,3,3,3-tetrafluoropropene, this mode is observed around 1700 cm⁻¹ in the Raman spectrum. znaturforsch.com For this compound, the presence of bromine atoms is expected to influence the electronic environment of the double bond, potentially shifting the frequency of this vibration.
Carbon-fluorine (C-F) stretching vibrations are typically strong in the infrared spectrum and appear in a characteristic region. For 2,3,3,3-tetrafluoropropene, these vibrations are found between 1135 and 1340 cm⁻¹. znaturforsch.com Given the similar tetrafluoro-substitution pattern at the terminal carbons in this compound, a complex series of C-F stretching bands would be anticipated in this region.
The carbon-bromine (C-Br) stretching vibrations occur at lower frequencies, typically in the range of 650-500 cm⁻¹. The presence of two bromine atoms attached to the double bond in this compound would give rise to characteristic absorptions in this region of the IR and Raman spectra.
Other important vibrational modes include C-C single bond stretching, and various bending and deformation modes of the carbon backbone and the attached halogen atoms. A comprehensive assignment of these modes would typically be supported by quantum chemical calculations to correlate the observed spectral features with specific atomic motions.
Table 1: Expected Characteristic Vibrational Modes for this compound based on Related Compounds
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Basis of Estimation |
|---|---|---|
| C=C Stretch | ~1650 - 1700 | Based on data for 2,3,3,3-tetrafluoropropene znaturforsch.com |
| C-F Stretch | ~1100 - 1350 | Based on data for 2,3,3,3-tetrafluoropropene znaturforsch.com |
| C-Br Stretch | ~500 - 650 | General range for C-Br bonds |
For instance, in a dehalogenation reaction, the disappearance of the C-Br stretching bands and the potential appearance of new bands corresponding to C-H or other functional groups could be monitored over time. Similarly, in polymerization reactions, the consumption of the C=C double bond could be tracked by observing the decrease in the intensity of its characteristic stretching vibration. The ability to observe the formation of intermediates and products in real-time is a powerful tool for optimizing reaction conditions and understanding reaction pathways.
Advanced X-ray Diffraction Studies of Related Fluorinated Propene Derivatives
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not described in the searched literature, studies on related fluorinated propenes and other fluorinated organic molecules provide significant insights into the structural effects of fluorine substitution.
The crystal structures of various fluorinated compounds have been determined, revealing the influence of fluorine atoms on molecular packing and intermolecular interactions. For example, the study of fluorinated diphenylpolyenes has shown that the crystal packing is highly dependent on the degree and position of fluorine substitution. nih.gov These structures are often stabilized by a combination of weak π-π interactions and other non-covalent forces. nih.gov
In the case of 2,3,3,3-tetrafluoropropene, low-temperature X-ray diffraction revealed a monoclinic crystal system with four molecules per unit cell. znaturforsch.com The determined bond lengths and angles were found to be in the expected ranges for carbon-carbon single and double bonds. znaturforsch.com Such studies provide precise data on the molecular geometry in the solid state.
The introduction of highly electronegative fluorine atoms can lead to significant intermolecular interactions, such as dipole-dipole forces and halogen bonding. The analysis of crystal structures allows for the detailed characterization of these interactions, which in turn govern the physical properties of the material, such as melting point and solubility.
For molecules with rotatable bonds, X-ray crystallography can provide a snapshot of the preferred conformation in the solid state. While this compound has a rigid double bond, related flexible fluorinated molecules have been studied to understand their conformational preferences. For instance, the conformational analysis of a fluorinated anti-inflammatory drug, diflunisal, was achieved using NMR spectroscopy in a weakly ordering medium, revealing a torsional distribution around the inter-ring C-C bond. nih.gov
In the solid state, the conformation of a molecule is often influenced by packing forces within the crystal lattice. X-ray diffraction studies on fluorinated chalcone (B49325) derivatives have shown how different planar groups within a molecule can be twisted relative to each other. nih.gov For example, in 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, the dihedral angle between the fluorophenyl group and the propenone group was determined to be 32.23°. nih.gov This type of detailed conformational information is crucial for understanding structure-property relationships in fluorinated organic compounds.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,3,3,3-tetrafluoropropene |
| 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one |
| Diflunisal |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic configuration.
Molecular Orbital (MO) theory would describe the distribution and energy of electrons within 2,3-Dibromo-1,1,3,3-tetrafluoropropene. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are key to understanding the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity.
A hypothetical representation of the kind of data that would be generated for this compound is presented in Table 1.
Table 1: Hypothetical Molecular Orbital Energies for this compound (Note: These are illustrative values and not from actual calculations)
| Molecular Orbital | Energy (eV) |
| LUMO+1 | -0.5 |
| LUMO | -1.2 |
| HOMO | -7.8 |
| HOMO-1 | -8.5 |
| HOMO-LUMO Gap | 6.6 |
Bond Dissociation Energy (BDE) is the energy required to break a specific bond in a molecule homolytically. Calculating the BDEs for the C-Br, C-F, C-C, and C=C bonds in this compound would provide a quantitative measure of its thermal stability. These calculations are typically performed using high-level quantum chemical methods.
While specific BDE values for this compound are not available in the literature, it is expected that the C-Br bonds would be significantly weaker than the C-F bonds, making them the most likely sites for initial dissociation in thermal decomposition or photochemical reactions.
Density Functional Theory (DFT) for Reaction Pathway Modeling
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. researchgate.netbiointerfaceresearch.comresearchgate.net It is particularly useful for modeling reaction pathways, locating transition states, and calculating energy barriers.
For this compound, DFT could be employed to model its reactions, such as atmospheric degradation or combustion. For example, in the combustion of the related compound HFO-1234yf, kinetic models have been developed that include a vast number of elementary reactions and species. nih.govnist.gov A similar detailed kinetic model for this compound would require the calculation of transition state geometries and the associated activation energies for each elementary reaction step.
The activation energy, or energy barrier, determines the rate of a reaction. A hypothetical reaction coordinate diagram for a generic reaction of this compound is shown below, illustrating the concept of a transition state and the energy barrier.
An illustrative data table of what might be expected from such a study is provided in Table 2.
Table 2: Hypothetical Calculated Energy Barriers for Reactions of this compound (Note: These are illustrative values and not from actual calculations)
| Reaction | Transition State | Energy Barrier (kcal/mol) |
| C-Br Bond Cleavage | [C3F4Br...Br]‡ | 45 |
| OH Radical Addition | [HO...C3Br2F4]‡ | 5 |
Many reactions involving alkenes can result in multiple products, depending on which part of the molecule is attacked (regioselectivity) and the spatial arrangement of the resulting bonds (stereoselectivity). DFT calculations can predict the most likely products by comparing the energies of the different possible transition states.
For addition reactions to the C=C double bond of this compound, DFT could predict whether an incoming reagent would preferentially add to the carbon atom bonded to the other bromine or the carbon atom bonded to the two fluorine atoms. This would be crucial for understanding its synthetic utility and reactivity profile.
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into static molecular properties and single reaction steps, Molecular Dynamics (MD) simulations can model the behavior of a large number of molecules over time. MD simulations would be instrumental in understanding the bulk properties of this compound, such as its behavior in the liquid phase, diffusion characteristics, and interactions with other molecules. To date, no specific molecular dynamics simulation studies have been published for this compound.
Conformational Landscape Exploration
The presence of bulky bromine atoms and electronegative fluorine atoms suggests that the molecule will adopt conformations that minimize steric hindrance and electrostatic repulsion. libretexts.orgyoutube.com Similar to 1,2-dihaloethanes, staggered conformations are expected to be more stable than eclipsed conformations. youtube.com In the case of this compound, the key dihedral angle is that between the two bromine atoms. The anti-conformation, where the bromine atoms are positioned 180° apart, is likely to be the most stable due to the minimization of steric repulsion between these large atoms. youtube.com Gauche conformations, with a 60° dihedral angle between the bromine atoms, would be higher in energy due to increased steric interactions. youtube.com The eclipsed conformations, where substituents on adjacent carbons are aligned, would represent energy maxima on the potential energy surface. masterorganicchemistry.com
Table 1: Predicted Stable Conformers of this compound
| Conformer | Dihedral Angle (Br-C-C-Br) | Predicted Relative Energy |
| Anti | ~180° | Lowest |
| Gauche | ~60° | Intermediate |
| Eclipsed | 0° | Highest |
Note: This table is based on theoretical principles of conformational analysis of halogenated alkanes and may not represent experimental values.
Reactivity in Different Phases and Environments
The reactivity of this compound is dictated by the presence of a carbon-carbon double bond and carbon-halogen bonds.
In the gas phase , reactions are typically initiated by unimolecular decomposition at high temperatures or by radical species. The C-Br bonds are significantly weaker than the C-F and C-C bonds and are therefore the most likely points of initial cleavage under thermal conditions. wikipedia.org The carbon-carbon double bond is susceptible to attack by electrophiles and radicals.
In the condensed phase (liquid or in solution), the reactivity can be influenced by the polarity of the solvent. The addition of bromine (Br₂) across the double bond is a characteristic reaction of alkenes and is expected to proceed readily to form a vicinal dibromide. wikipedia.org Nucleophilic substitution reactions at the carbon atoms bearing bromine are also possible, although less likely than addition to the double bond under neutral conditions. The polarity of the solvent can influence the rate and mechanism of these reactions. For instance, polar solvents can stabilize charged intermediates that may form during addition or substitution reactions. researchgate.net
Computational Prediction of Spectroscopic Parameters
Computational methods can be used to predict spectroscopic data, which can aid in the identification and characterization of this compound.
Simulated NMR, IR, and Mass Spectra for Comparison with Experimental Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Since there are no hydrogen atoms in this compound, no signals are expected in the ¹H NMR spectrum.
¹³C NMR: Three distinct carbon signals are expected. The chemical shifts can be predicted using density functional theory (DFT) calculations. nih.gov The carbon atom of the CF₂ group would likely appear at a specific chemical shift, while the two carbons of the C=CBr moiety would have distinct shifts due to their different bromine and fluorine substituents.
¹⁹F NMR: Two signals are expected for the two non-equivalent fluorine environments in the CF₂ group, likely appearing as a complex multiplet due to geminal and vicinal coupling to each other and potentially to the bromine atoms. DFT-based methods can predict ¹⁹F NMR chemical shifts with reasonable accuracy. nmrdb.org
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=C double bond and the C-F and C-Br stretching vibrations. Computational methods like DFT can predict the vibrational frequencies and intensities. rsc.org The C=C stretching vibration would likely appear in the region of 1600-1680 cm⁻¹. The C-F stretching vibrations typically occur in the range of 1000-1400 cm⁻¹, and C-Br stretches are found at lower wavenumbers, generally between 500 and 600 cm⁻¹. nih.gov
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=C Stretch | 1600 - 1680 |
| C-F Stretch | 1000 - 1400 |
| C-Br Stretch | 500 - 600 |
Note: This table provides a general range for the expected vibrational frequencies.
Mass Spectrometry (MS): The mass spectrum of this compound would show a characteristic isotopic pattern for a compound containing two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. youtube.com This would result in a triplet of peaks for the molecular ion (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. youtube.com Fragmentation would likely involve the loss of bromine atoms and potentially CF₂ or CF₃ fragments.
Atmospheric Chemistry Modeling and Fate Prediction
The atmospheric fate of this compound is of interest due to the presence of bromine, which is known to be a potent ozone-depleting substance. liverpooluniversitypress.co.ukresearchgate.net
Estimation of Atmospheric Lifetime
The atmospheric lifetime of this compound will be determined by its rate of removal from the atmosphere. The primary removal processes are expected to be reaction with hydroxyl (OH) radicals and photolysis (decomposition by sunlight).
The C=C double bond makes the molecule reactive towards OH radicals. copernicus.orgcopernicus.orgmdpi.com The presence of C-Br bonds, which are weaker than C-H and C-F bonds, makes the molecule susceptible to photolysis, especially by UV radiation in the stratosphere. colorado.edu The bond energy of a C-Br bond is such that it can be broken by photons with wavelengths available in the lower atmosphere. kaust.edu.sa Therefore, the atmospheric lifetime is expected to be relatively short. For comparison, the atmospheric lifetime of similar brominated compounds like methyl bromide is around 1.7 years. colorado.edu Given the presence of the reactive double bond, the lifetime of this compound is likely to be significantly shorter.
Modeling of Degradation Pathways
The atmospheric degradation of this compound is expected to be initiated by either OH radical addition to the double bond or photolysis of a C-Br bond.
OH Radical Initiated Degradation: The addition of an OH radical to the double bond will form a haloalkyl radical. This radical will then react with molecular oxygen (O₂) to form a peroxy radical. Subsequent reactions of the peroxy radical will lead to the formation of various degradation products, which may include carbonyl compounds and halogenated acids. nih.govbohrium.com
Photolysis: The photolysis of a C-Br bond will produce a bromine atom and a haloalkenyl radical. The released bromine atom can then participate in catalytic ozone depletion cycles, which is a significant environmental concern. qut.edu.au The haloalkenyl radical will undergo further reactions with atmospheric oxidants.
The degradation of this compound is likely to contribute to the formation of secondary organic aerosols and potentially persistent and toxic byproducts. nih.govbohrium.com
Polymerization Research and Material Science Applications
Monomer Reactivity in Polymerization Processes
The reactivity of a monomer is a fundamental aspect of polymer science, dictating its ability to form polymers and its behavior in the presence of other monomers.
There is currently no scientific literature available detailing the homopolymerization of 2,3-Dibromo-1,1,3,3-tetrafluoropropene. Research has not yet been published on whether this monomer can undergo self-addition to form a homopolymer, nor on the potential properties of such a material.
Similarly, there are no published studies on the copolymerization of this compound with other fluorinated monomers like vinylidene fluoride (B91410) or hexafluoropropene. The reactivity ratios, which would describe how readily it incorporates into a polymer chain with other monomers, are unknown. While research exists on the copolymerization of other fluorinated propenes, these findings cannot be accurately extrapolated to this compound without direct experimental evidence.
Mechanisms of Polymerization
The pathways through which monomers link together are critical for controlling polymer structure and properties. For this compound, these mechanisms have not been investigated.
Radical polymerization is a common method for producing fluoropolymers. However, no studies have been found that apply this technique to this compound. The effectiveness of various radical initiators and the kinetics of such a potential polymerization are yet to be determined.
Controlled radical polymerization (CRP) techniques are advanced methods for synthesizing polymers with specific architectures. There is no evidence in the current body of scientific literature of CRP methods being applied to this compound to control its potential polymer chain structure.
Ionic polymerization offers another route to polymer synthesis, often used for monomers with specific electronic characteristics. As with other polymerization methods, there is no available research on the susceptibility of this compound to either anionic or cationic polymerization.
Role as a Chain Transfer Agent or Telomerizing Agent
No specific studies detailing the use of this compound as a chain transfer agent (CTA) or a telomerizing agent in polymerization were found. Chain transfer agents are crucial for controlling the molecular weight of polymers during synthesis. Telomerization, a specific type of polymerization, involves a chain transfer step that limits the size of the resulting polymer molecules (telomers). researchgate.net However, the effectiveness and chain transfer constant for this compound have not been reported.
Synthesis of Block Copolymers and Other Architectures
There is no available research that describes the use of this compound in the synthesis of block copolymers or other complex polymer architectures. The synthesis of such structures typically requires controlled polymerization techniques, where the bromine atoms on the molecule could potentially act as initiation or transfer sites (for example, in Atom Transfer Radical Polymerization - ATRP). However, no literature confirms its use for this purpose.
Characterization of Polymeric Materials
As no polymers synthesized directly from or using this compound are described in the available literature, there is no corresponding characterization data.
No information is available on the microstructural analysis of polymer chains derived from this compound. Such analysis would typically involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to determine the arrangement of monomer units, tacticity, and end-group functionalities, but these studies have not been published for polymers involving this compound.
There are no published studies on the kinetics or thermodynamics of polymerization involving this compound. Kinetic studies would provide data on reaction rates and mechanisms, while thermodynamic analysis would assess the feasibility and equilibrium of the polymerization process. This information remains uninvestigated for this specific compound.
Environmental Chemistry and Atmospheric Fate Research
Atmospheric Degradation Mechanisms
Detailed experimental or theoretical studies on the atmospheric degradation mechanisms of 2,3-Dibromo-1,1,3,3-tetrafluoropropene are not available in the current body of scientific literature. The following subsections outline the key potential degradation pathways that would require specific investigation for this compound.
Reaction with Hydroxyl Radicals (•OH)
There are no published studies detailing the rate constants or the specific reaction mechanism between this compound and hydroxyl (•OH) radicals in the atmosphere. For other unsaturated hydrofluorocarbons, this reaction is a primary degradation pathway, but the kinetics and products are highly dependent on the specific molecular structure.
Photolytic Degradation Pathways
Research on the photolytic degradation of this compound, including its absorption cross-section and quantum yields in the actinic region, has not been identified. The carbon-bromine bonds are generally more susceptible to photolysis than carbon-fluorine or carbon-hydrogen bonds, suggesting that direct photolysis could be a potential atmospheric sink, but this has not been experimentally verified.
Interaction with Other Atmospheric Species (e.g., Cl, O₃)
There is no available data on the reaction kinetics or mechanisms of this compound with other significant atmospheric oxidants such as chlorine atoms (Cl) or ozone (O₃). For some hydrofluoroolefins, ozonolysis can be a minor degradation channel, but for this specific brominated compound, the reaction rates and resultant products are unknown. fluorocarbons.org
Formation of Atmospheric Degradation Products
Due to the lack of studies on its atmospheric degradation, the identity and yield of the atmospheric byproducts of this compound are undetermined.
Analysis of Stable Atmospheric Byproducts
No studies have been published that identify or quantify the stable atmospheric byproducts resulting from the degradation of this compound. A Safety Data Sheet for the compound indicates that in the event of a fire, hazardous decomposition products include carbon monoxide, carbon dioxide, hydrogen fluoride (B91410), and hydrogen bromide; however, these combustion products are not representative of atmospheric degradation pathways. thermofisher.com
Environmental Cycling of Fluorinated Degradants
Information regarding the environmental cycling of any potential fluorinated or brominated degradation products from this compound is unavailable. Research on other HFOs has highlighted the persistence and accumulation of degradation products like TFA in various environmental compartments, but similar cycles for the degradants of this compound have not been investigated. norden.org
Data Tables
Due to the absence of specific research data for this compound, no data tables containing research findings can be generated.
Modeling of Atmospheric Transport and Deposition
Global and Regional Atmospheric Models
There is no specific application of global or regional atmospheric models, such as GEOS-Chem or the Weather Research and Forecasting (WRF) model, to this compound found in the reviewed literature. These models are critical tools for simulating the movement and fate of atmospheric constituents, but their use is contingent on the availability of fundamental physicochemical data for the compound of interest, which appears to be limited.
Prediction of Environmental Concentrations
Due to the lack of dedicated atmospheric modeling studies, there are no available predictions for the environmental concentrations of this compound in various environmental compartments like air, water, and soil. Such predictions would require data on emission sources, atmospheric lifetime, and deposition velocities, which are currently not established for this specific compound.
Research on Environmental Persistence and Partitioning
Detailed experimental or theoretical research focused on the environmental persistence and partitioning of this compound is scarce. Understanding these characteristics is fundamental to assessing the compound's environmental risk. The following table contains basic identification information for the compound.
| Property | Value |
| Compound Name | This compound |
| CAS Number | 666-40-0 |
| Molecular Formula | C3Br2F4 |
Further research is necessary to determine key environmental parameters such as its atmospheric lifetime, potential for bioaccumulation, and its partitioning behavior between different environmental media (e.g., octanol-water partition coefficient, soil adsorption coefficient).
Advanced Applications in Organic Synthesis and Materials Precursor Chemistry
2,3-Dibromo-1,1,3,3-tetrafluoropropene as a Fluorinated Building Block
The strategic placement of reactive bromine atoms alongside a tetrafluorinated core makes this compound a versatile precursor for a variety of fluorinated scaffolds. The differential reactivity of the carbon-bromine versus the carbon-fluorine bonds can be exploited to selectively introduce new functionalities.
Construction of Fluoroalkene and Fluoroalkane Scaffolds
The selective removal of one or both bromine atoms from this compound can lead to the formation of valuable fluoroalkenes. Reductive dehalogenation is a common strategy for the formation of carbon-carbon double bonds. wikipedia.org For instance, treatment with reducing agents such as zinc or magnesium could potentially induce debromination to yield tetrafluoroallene or other unsaturated fluorinated propenes. The specific product would depend on the reaction conditions and the regioselectivity of the dehalogenation.
Furthermore, the carbon-carbon double bond in the resulting fluoroalkenes can be subsequently subjected to various transformations, including hydrofluorination or halofluorination, to generate a diverse array of fluoroalkanes. nih.govbeilstein-journals.org These reactions often proceed with high regioselectivity, governed by the electronic effects of the existing fluorine substituents.
Table 1: Potential Fluoroalkene and Fluoroalkane Scaffolds from this compound
| Starting Material | Reagents and Conditions (Hypothetical) | Potential Product(s) | Scaffold Type |
| This compound | Zn, solvent | 1,1,3,3-Tetrafluoroallene | Fluoroalkene |
| This compound | Mg, solvent | 1,1,3,3-Tetrafluoroallene | Fluoroalkene |
| 1,1,3,3-Tetrafluoroallene | HF | Various Fluorinated Propanes | Fluoroalkane |
| 1,1,3,3-Tetrafluoroallene | NBS, HF-Pyridine | Brominated-Fluorinated Propanes | Fluoroalkane |
This table presents hypothetical transformations based on known reactivity of similar compounds.
Precursor for Trifluoromethylated Compounds
While direct evidence is limited, the CF3-CBr= moiety within this compound suggests its potential as a source for trifluoromethyl-containing building blocks. The trifluoromethyl group is a key pharmacophore in many modern pharmaceuticals and agrochemicals. rsc.orgtandfonline.com The development of methods to cleave the C-C bond and transfer the trifluoromethyl group would be of significant interest.
One potential, though speculative, pathway could involve oxidative cleavage of the double bond, followed by further transformations to isolate a trifluoromethyl-containing fragment. Alternatively, specific organometallic reagents might selectively react at the C-Br bond adjacent to the CF3 group, enabling its incorporation into larger molecules. The synthesis of trifluoromethyl-containing heterocycles often relies on building blocks where the CF3 group is already present. rsc.orgtandfonline.comnih.gov
Utility in Heterocycle Synthesis
The synthesis of fluorinated heterocycles is a rapidly growing field due to their prevalence in bioactive compounds. nih.govnih.gov The reactivity of this compound could be harnessed for the construction of novel fluorinated heterocyclic systems.
Synthesis of Fluorinated Furans and Cyclopentenones (by analogy to related bromopropenes)
The synthesis of furans and cyclopentenones from acyclic precursors is a well-established area of organic chemistry. While no direct examples utilizing this compound are reported, analogies can be drawn from the reactivity of similar 2,3-dibromopropenes. For instance, the reaction of 2,3-dibromo-1-(phenylsulfonyl)-1-propene with various nucleophiles has been shown to produce substituted furans and cyclopentenones.
A hypothetical pathway for the synthesis of fluorinated furans could involve the reaction of this compound with a 1,3-dicarbonyl compound or its enolate. The initial nucleophilic attack could displace one of the bromine atoms, followed by an intramolecular cyclization and subsequent elimination to form the furan (B31954) ring. Similarly, reaction with enolates of ketones could potentially lead to cyclopentenone derivatives. The presence of the four fluorine atoms would significantly influence the reactivity and likely lead to novel, highly functionalized fluorinated heterocycles.
Development of Novel Fluorinated Heterocyclic Systems
Beyond furans and cyclopentenones, the unique structure of this compound opens the door to the synthesis of a wide range of novel fluorinated heterocycles. nih.gov Reactions with bifunctional nucleophiles, such as hydrazines, hydroxylamines, or amidines, could lead to the formation of various five- and six-membered heterocyclic rings containing fluorine atoms. The regioselectivity of these cyclization reactions would be a key aspect to investigate, likely controlled by the electronic and steric environment of the reaction centers. The development of such synthetic routes would provide access to previously inaccessible classes of fluorinated compounds with potential applications in medicinal chemistry and materials science. nih.gov
Development of Novel Reagents and Catalysts
The reactivity of the carbon-bromine bonds in this compound makes it a candidate for the development of novel organometallic reagents. wikipedia.org For example, reaction with organolithium or Grignard reagents could potentially lead to the formation of a fluorinated vinyl lithium or vinyl magnesium species. Such reagents would be valuable for the introduction of the tetrafluoropropenyl moiety into organic molecules through reactions with electrophiles.
Furthermore, the presence of two bromine atoms allows for the possibility of forming di-Grignard or di-lithio reagents, which could serve as precursors for the synthesis of metallacycles or be used in polymerization reactions to create novel fluorinated polymers. The development of catalytic systems that can selectively activate one or both C-Br bonds in the presence of the C-F bonds would be a significant advancement in the field of fluorine chemistry.
Exploration of New Synthetic Methodologies Facilitated by its Reactivity
The reactivity of this compound has been leveraged to develop new synthetic methodologies, primarily centered around dehalogenation reactions to form highly reactive intermediates. A key transformation is its conversion to tetrafluoroallene. researchgate.netthieme-connect.de This process typically involves treatment with a reducing agent, such as magnesium in tetrahydrofuran, which removes the two bromine atoms and facilitates the formation of the allene (B1206475) structure. researchgate.net
The synthesis of this compound itself can be achieved through the free-radical bromination of an appropriate tetrafluoropropene, followed by treatment with aqueous potash. researchgate.net The subsequent debromination to tetrafluoroallene opens up a pathway to a variety of other fluorinated compounds, as allenes are well-known for their diverse reactivity in cycloaddition and nucleophilic addition reactions.
Below is a table summarizing the synthesis and subsequent reaction of this compound to form a key synthetic intermediate.
| Precursor | Reagents and Conditions | Product | Significance of Product |
| A tetrafluoropropene | 1. Free-radical bromination 2. Aqueous potash | This compound | Stable precursor for reactive intermediates |
| This compound | Magnesium (Mg) in Tetrahydrofuran (THF) | Tetrafluoroallene | Highly reactive building block for fluorinated compounds |
This table illustrates the synthetic utility of this compound as a gateway to valuable and reactive fluorinated intermediates.
Applications in Specialized Material Precursors
The utility of this compound extends into the realm of materials science, where it serves as a precursor for the synthesis of specialized fluorinated materials. Its ability to be transformed into reactive monomers is a key aspect of its application in this field.
Synthesis of Monomers for High-Performance Fluoropolymers
While direct polymerization of this compound is not widely documented, its role as a precursor to monomers for high-performance fluoropolymers is of significant interest. As previously mentioned, the generation of tetrafluoroallene from this compound provides a direct route to a monomer that can, in principle, undergo polymerization or copolymerization to create novel fluoropolymers. researchgate.netthieme-connect.de The resulting polymers would possess a unique, fully fluorinated backbone structure, which is expected to impart exceptional chemical resistance and thermal stability.
The general strategy for creating such high-performance fluoropolymers would involve the controlled polymerization of the allene monomer, potentially with other fluorinated or non-fluorinated co-monomers to tailor the material properties. The presence of the cumulative double bonds in tetrafluoroallene allows for various polymerization pathways, including radical and coordination polymerization, to yield polymers with distinct microstructures and properties.
Precursors for Functionalized Fluorinated Materials
Beyond the synthesis of fluoropolymer backbones, this compound can be envisioned as a starting point for creating functionalized fluorinated materials. The bromine atoms on the molecule offer handles for further chemical modification through reactions such as nucleophilic substitution or metal-catalyzed cross-coupling.
For instance, one or both bromine atoms could potentially be substituted by functional groups that can impart specific properties to a resulting monomer or polymer, such as improved adhesion, conductivity, or biocompatibility. This functionalization could be carried out on the monomer itself before polymerization, or in some cases, on a polymer that has incorporated the dibromo-tetrafluoropropene unit. This approach allows for the design and synthesis of a wide array of tailored fluorinated materials with advanced functionalities for specialized applications.
Q & A
Q. What established synthetic routes are available for 2,3-Dibromo-1,1,3,3-tetrafluoropropene?
- Methodological Answer : Two primary routes include: (i) Gas-phase catalytic reactions : Use fluorinated CrO or Cr/Ni catalysts on fluoride alumina with oxygen-containing gas to control selectivity and minimize byproducts (e.g., derived from analogous tetrafluoropropene syntheses) . (ii) Thermal halogenation : React 1,1,3,3-tetrafluoropropene derivatives with brominating agents under controlled temperatures (e.g., 185–210°C) and stoichiometric excess of reagents like hexafluoropropylene oxide (HFPO) to achieve high conversion .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : Use and NMR to resolve fluorine and bromine coupling patterns, leveraging PubChem data for reference shifts .
- X-ray crystallography : Confirm molecular geometry and halogen placement via single-crystal analysis, as demonstrated for brominated dihydrofurans .
- Mass spectrometry : Validate molecular weight (expected ~260 g/mol) using high-resolution MS .
Q. What safety protocols are critical for handling brominated fluoropropenes?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact, referencing SDS guidelines for similar compounds (e.g., 1-bromo-heptafluoropropane) .
- Store in sealed containers under inert gas to prevent degradation or reactive bromine release .
Advanced Research Questions
Q. How can selectivity challenges in halogenation of tetrafluoropropene derivatives be mitigated?
- Methodological Answer :
- Catalytic control : Employ nanoscopic aluminum chlorofluoride (ACF) to activate C-F bonds selectively, enabling sequential hydrogermylation or C-F/C-Br functionalization .
- Stoichiometric tuning : Optimize molar ratios (e.g., 1.5–2.5x HFPO excess) to suppress side reactions and enhance dihalogenation efficiency .
Q. What analytical approaches resolve Br⋯Br non-covalent interactions in crystal structures?
- Methodological Answer :
- X-ray diffraction : Measure Br⋯Br distances (typically 3.3–3.5 Å) and angles to assess type I or II interactions, as seen in CCDC 1828960 .
- Hirshfeld surface analysis : Quantify contact contributions using software like CrystalExplorer to differentiate halogen bonding from van der Waals interactions .
Q. How do thermodynamic properties (e.g., vapor pressure, enthalpy) influence reaction design?
- Methodological Answer :
- Helmholtz energy models : Apply equations of state (e.g., for R-1234yf/R-1234ze(E)) to predict phase behavior under varying temperatures/pressures .
- Experimental validation : Cross-reference NIST thermochemical data (e.g., ΔvapH, Tboil) for analogous dibromo compounds to calibrate computational models .
Q. How should researchers address contradictions in reported reaction yields or product distributions?
- Methodological Answer :
- Reproducibility checks : Standardize catalyst activation (e.g., pre-treatment of ACF ) and reaction monitoring (e.g., GC-MS for intermediates).
- Chromatographic separation : Use column chromatography (silica gel, non-polar eluents) or preparative HPLC to isolate isomers or byproducts, as described for phosphazene derivatives .
Notes on Evidence Usage
- Structural and synthetic insights were derived from catalytic studies , crystallographic data , and thermodynamic models .
- Safety protocols were informed by SDS guidelines for structurally related bromo-fluoro compounds .
- Methodological conflicts (e.g., yield variability) were addressed via reproducibility frameworks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
